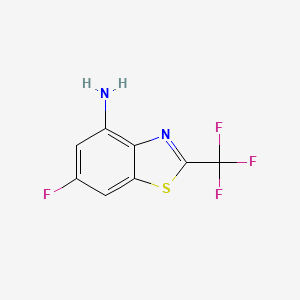![molecular formula C9H11F2NO B13283938 1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol](/img/structure/B13283938.png)
1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol is an organic compound with the molecular formula C9H12F2NO It is a fluorinated derivative of propanol, featuring both a fluoro group and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol typically involves the reaction of 3-fluoroaniline with epichlorohydrin, followed by nucleophilic substitution with a fluoride source. The reaction conditions often require a solvent such as methanol or ethanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluoro groups could result in various substituted derivatives.
Scientific Research Applications
1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The fluoro groups can enhance binding affinity through hydrogen bonding and van der Waals interactions. The amino group can participate in nucleophilic attacks or form hydrogen bonds, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3-fluorophenyl)propan-1-ol: Similar structure but with an amino group instead of a hydroxyl group.
3-Fluoroaniline: Lacks the propanol moiety but shares the fluoro-substituted phenyl ring.
Epichlorohydrin: Used in the synthesis of the compound but lacks the fluoro and amino groups.
Uniqueness
1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol is unique due to the presence of both fluoro and amino groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-fluoro-3-(3-fluoroanilino)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c10-5-9(13)6-12-8-3-1-2-7(11)4-8/h1-4,9,12-13H,5-6H2 |
InChI Key |
CTDJWAVMKKXMLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


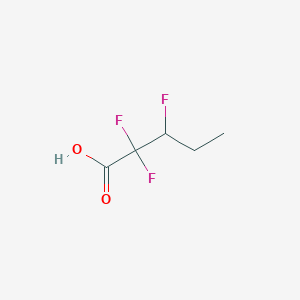
![2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13283868.png)
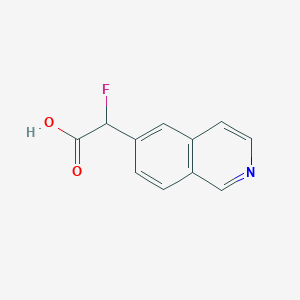
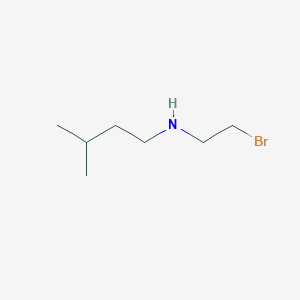
![1-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13283890.png)
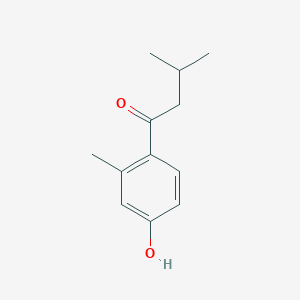
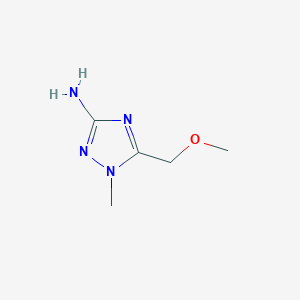
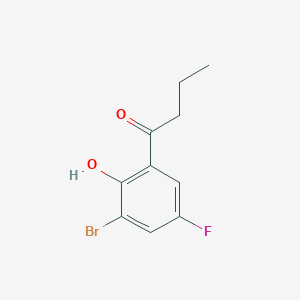
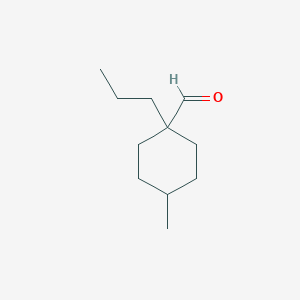
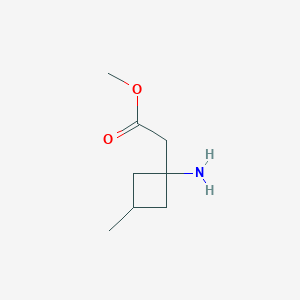
![1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione](/img/structure/B13283934.png)


